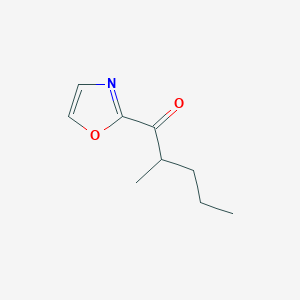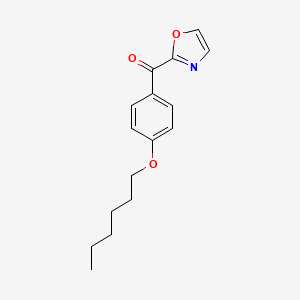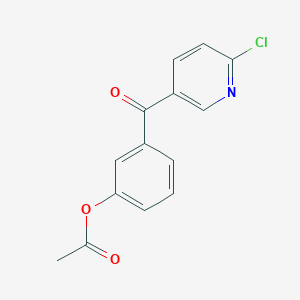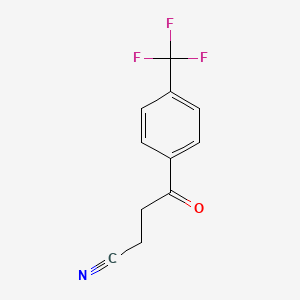
2-(甲基氨基)苯甲酰胺
概述
描述
2-(Methylamino)benzamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of benzamide, where a methylamino group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its structure consists of a benzene ring substituted with a methylamino group and an amide group, making it a versatile molecule for different chemical reactions and applications .
科学研究应用
2-(Methylamino)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
生化分析
Biochemical Properties
2-(Methylamino)benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as histone deacetylases (HDACs), which are crucial for regulating gene expression through chromatin remodeling. The interaction between 2-(Methylamino)benzamide and HDACs can lead to the inhibition of these enzymes, thereby affecting the acetylation status of histones and altering gene expression patterns .
Additionally, 2-(Methylamino)benzamide has been shown to interact with various proteins involved in cellular signaling pathways. For instance, it can bind to certain receptor proteins on the cell surface, influencing downstream signaling cascades that regulate cell growth, differentiation, and apoptosis .
Cellular Effects
The effects of 2-(Methylamino)benzamide on cellular processes are diverse and profound. In various cell types, this compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in tumor cell lines, 2-(Methylamino)benzamide has demonstrated cytotoxic effects, leading to reduced cell viability and proliferation . This is partly due to its ability to inhibit HDACs, resulting in the reactivation of tumor suppressor genes and the induction of apoptosis.
Moreover, 2-(Methylamino)benzamide can affect cellular metabolism by altering the activity of metabolic enzymes. This can lead to changes in the levels of key metabolites, thereby impacting cellular energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, 2-(Methylamino)benzamide exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of HDACs, which leads to increased acetylation of histones and changes in chromatin structure. This alteration in chromatin structure can result in the activation or repression of specific genes, thereby influencing cellular functions .
Additionally, 2-(Methylamino)benzamide can bind to other biomolecules, such as receptor proteins and enzymes, affecting their activity. For instance, its binding to receptor proteins can modulate signal transduction pathways, leading to changes in cellular responses . Furthermore, this compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Methylamino)benzamide can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . The degradation products may have different biochemical properties and effects on cellular functions.
Long-term exposure to 2-(Methylamino)benzamide in in vitro and in vivo studies has revealed potential cumulative effects on cellular function. For example, prolonged treatment with this compound can lead to sustained inhibition of HDACs, resulting in persistent changes in gene expression and cellular behavior .
Dosage Effects in Animal Models
The effects of 2-(Methylamino)benzamide in animal models vary with different dosages. At lower doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
2-(Methylamino)benzamide is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites may have different biological activities and can influence metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of 2-(Methylamino)benzamide within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, facilitating its uptake into cells . Once inside the cell, 2-(Methylamino)benzamide can bind to intracellular proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of 2-(Methylamino)benzamide is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, where it interacts with HDACs and other nuclear proteins . Targeting signals and post-translational modifications may play a role in directing 2-(Methylamino)benzamide to these compartments, thereby influencing its biochemical effects .
准备方法
The synthesis of 2-(Methylamino)benzamide can be achieved through several methods. One common synthetic route involves the reaction of 2-nitrobenzamide with methylamine. The nitro group is first reduced to an amino group, which then reacts with methylamine to form the desired product. Another method involves the direct acylation of methylamine with 2-aminobenzamide under appropriate reaction conditions .
In industrial settings, the production of 2-(Methylamino)benzamide typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production .
化学反应分析
2-(Methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Reduction: Reduction reactions can convert the amide group to an amine group, leading to the formation of 2-(methylamino)aniline.
Substitution: The benzene ring in 2-(Methylamino)benzamide can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
作用机制
The mechanism of action of 2-(Methylamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
相似化合物的比较
2-(Methylamino)benzamide can be compared with other similar compounds, such as:
2-Aminobenzamide: Lacks the methyl group, which can affect its reactivity and applications.
N-Methylbenzamide: Has a methyl group on the nitrogen of the amide, altering its chemical properties.
2-Methylbenzamide: The methyl group is attached to the benzene ring, not the amino group, leading to different reactivity
These comparisons highlight the unique structural features and reactivity of 2-(Methylamino)benzamide, making it a valuable compound for various applications.
属性
IUPAC Name |
2-(methylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-7-5-3-2-4-6(7)8(9)11/h2-5,10H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDNXQLRLSPQOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226018 | |
| Record name | Benzamide, o-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7505-81-9 | |
| Record name | 2-(Methylamino)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7505-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, o-(methylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007505819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7505-81-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, o-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylamino)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-(methylamino)benzamide?
A1: 2-(Methylamino)benzamide has the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol. While the provided research articles do not contain comprehensive spectroscopic data, they utilize various techniques for characterization. These include:
- NMR spectroscopy: Both 1H NMR and 13C NMR are used to confirm the structure of 2-(methylamino)benzamide and its derivatives. [, , ]
- Mass spectrometry (GC-MS): This technique is employed to confirm the molecular weight and fragmentation pattern of the synthesized compounds. []
- UV/Vis spectroscopy: This method is used to monitor the kinetics of cyclization reactions involving 2-(methylamino)benzamide derivatives. []
Q2: How is 2-(methylamino)benzamide used in the synthesis of quinazoline derivatives?
A2: 2-(Methylamino)benzamide serves as a versatile starting material for synthesizing various quinazoline derivatives. Several reaction pathways are highlighted in the provided research:
- Reaction with levulinic acid: This reaction yields 3a,4-dimethyl-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazoline-1,9-dione, demonstrating the potential for forming complex heterocyclic systems. []
- Acylation and base-catalyzed cyclization: Reacting 2-(methylamino)benzamide with substituted benzoyl chlorides, followed by base-catalyzed cyclization, yields 2-(substituted phenyl)quinazolin-4-ones. This reaction follows a mechanism involving rapid pre-equilibrium and adheres to the Hammett correlation. []
- Copper-catalyzed intramolecular α-C–H amination: This novel approach utilizes 2-(methylamino)benzamide and isatoic anhydride to generate quinazolin-4(3H)-one derivatives via a ring-opening cyclization strategy. This method exhibits good functional group tolerance and offers a route to various 2-substituted quinazolinone derivatives. []
Q3: Are there any fluorescent probes derived from 2-(methylamino)benzamide?
A: Yes, a sulfhydryl-reactive fluorescent probe called Br-MANT (N-[2-[(bromoacetyl)amino]ethyl]-2-(methylamino)benzamide) has been synthesized. [] This probe incorporates a N-methyl anthraniloyl group (derived from 2-(methylamino)benzamide) linked to a bromoacetyl moiety for targeting sulfhydryl groups. Br-MANT exhibits favorable fluorescent properties, including a good quantum yield and a long fluorescence lifetime, making it suitable for studying cysteine residues in proteins.
Q4: What are the potential applications of the synthesized quinazoline derivatives?
A4: Quinazoline derivatives, including those synthesized from 2-(methylamino)benzamide, hold promise for various applications, particularly in medicinal chemistry:
- Anti-Alzheimer's agents: Research suggests that novel quinazoline derivatives may act as potential poly-functional anti-Alzheimer's agents. [] Further research is needed to explore their specific mechanisms and efficacy.
- Rutaecarpine synthesis: The copper-catalyzed α-C–H amination strategy allows for synthesizing rutaecarpine, a quinazolinone alkaloid with potential therapeutic applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[4-[(2R,4R,6S)-4-[[(4,5-Diphenyl-2-oxazolyl)thio]methyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide](/img/structure/B1345457.png)



![1,4-Dioxaspiro[4.4]non-6-ene](/img/structure/B1345462.png)
